molecular formula C24H30ClFN4O3S2 B2400764 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1329877-23-7

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No. B2400764
CAS RN: 1329877-23-7
M. Wt: 541.1
InChI Key: IGEZPEYBIUBXGW-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClFN4O3S2 and its molecular weight is 541.1. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • The compound's structural components, particularly those involving benzothiazole and pyrrolidinylsulfonyl motifs, have been explored for their antimicrobial and antifungal properties. In a study by Patel and Agravat (2007), 2-amino substituted benzothiazoles were synthesized and screened for their antibacterial and antifungal activities, demonstrating the potential utility of benzothiazole derivatives in combating microbial infections Patel & Agravat, 2007.

Antituberculosis Activity

  • Research by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, specifically targeting Mycobacterium tuberculosis GyrB inhibitors, indicates the relevance of such chemical frameworks in developing new antituberculosis agents. The study highlights the compound's efficacy in inhibiting the MTB DNA gyrase, a critical enzyme for the bacterium's survival Jeankumar et al., 2013.

Anticancer Research

  • The fluorobenzothiazole moiety, as part of the compound's structure, suggests potential applications in anticancer research. Hammam et al. (2005) synthesized fluoro-substituted benzo[b]pyran compounds showing anticancer activity against lung cancer cell lines. This work underscores the importance of fluoro-substituted benzothiazoles in the design of new anticancer drugs Hammam et al., 2005.

Cardiac Electrophysiological Activity

  • Morgan et al. (1990) discussed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating the imidazolyl group's viability for producing class III electrophysiological activity. This research is relevant to the development of new selective class III agents for cardiac arrhythmia treatments, highlighting the compound's potential in cardiovascular research Morgan et al., 1990.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3S2.ClH/c1-3-27(4-2)15-16-29(24-26-21-12-9-19(25)17-22(21)33-24)23(30)18-7-10-20(11-8-18)34(31,32)28-13-5-6-14-28;/h7-12,17H,3-6,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZPEYBIUBXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClFN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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